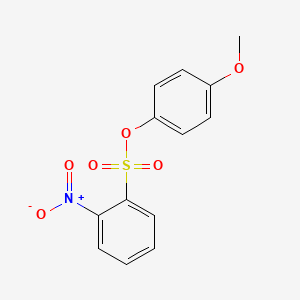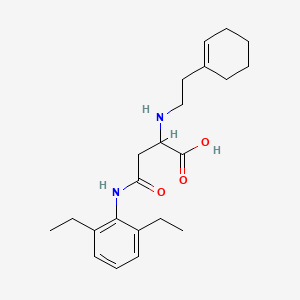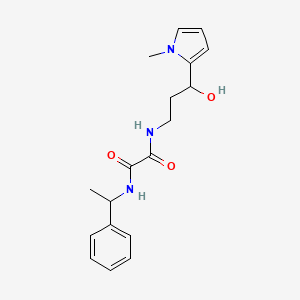
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide, also known as HPPH, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species that can selectively destroy cancer cells. In
Wirkmechanismus
The mechanism of action of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide involves the generation of reactive oxygen species upon activation by light, which can cause damage to cellular components such as DNA, proteins, and lipids. This damage can lead to cell death through various mechanisms, including apoptosis, necrosis, and autophagy.
Biochemical and Physiological Effects:
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has been shown to have minimal toxicity and side effects in preclinical studies. However, it can accumulate in certain tissues, such as the skin and liver, which may limit its clinical use. N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has also been shown to have a high affinity for tumor cells, which makes it an attractive candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide in lab experiments is its ability to selectively target cancer cells, which can reduce the toxicity and side effects associated with traditional cancer treatments. However, N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide requires activation by light, which can limit its use in certain experimental settings. Additionally, the accumulation of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide in certain tissues may affect the interpretation of experimental results.
Zukünftige Richtungen
Future research on N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide could focus on improving its selectivity and reducing its accumulation in non-target tissues. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide in clinical settings. Other potential applications of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide could include the treatment of infectious diseases and the development of diagnostic tools for cancer detection.
Conclusion:
In conclusion, N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound that has shown promising results as a photosensitizer for cancer treatment. Its mechanism of action involves the generation of reactive oxygen species upon activation by light, which can selectively destroy cancer cells. N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has minimal toxicity and side effects but can accumulate in certain tissues, which may limit its clinical use. Future research on N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide could focus on improving its selectivity, reducing its accumulation in non-target tissues, and exploring its potential applications in other areas of research.
Synthesemethoden
The synthesis of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide involves several steps, including the condensation of 2-methyl-1-pyrrol-2-yl-ethanone with 3-chloro-1-propanol, followed by the reaction of the resulting intermediate with oxalyl chloride to produce the oxalamide. The final step involves the reduction of the oxalamide with lithium aluminum hydride to yield N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer followed by the illumination of the affected area with light of a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can selectively destroy cancer cells. N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has shown promising results in preclinical studies as a photosensitizer for the treatment of various types of cancer, including head and neck, lung, prostate, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(14-7-4-3-5-8-14)20-18(24)17(23)19-11-10-16(22)15-9-6-12-21(15)2/h3-9,12-13,16,22H,10-11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJGYAEGFVNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)
![5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950632.png)
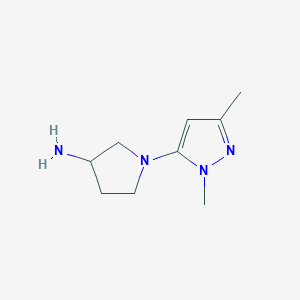
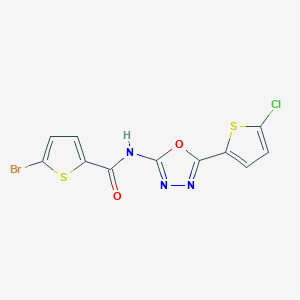
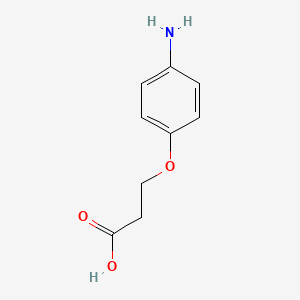
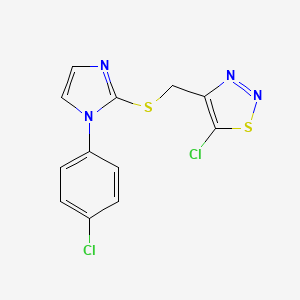

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide](/img/structure/B2950644.png)
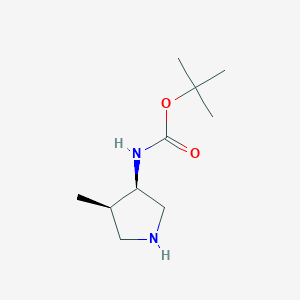


![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)
